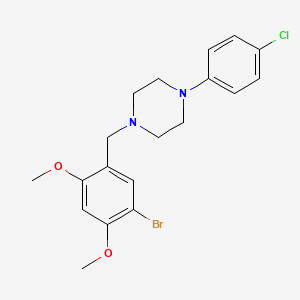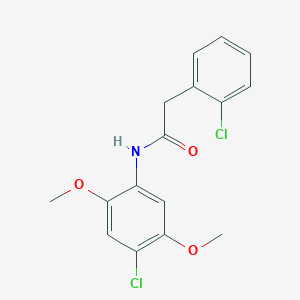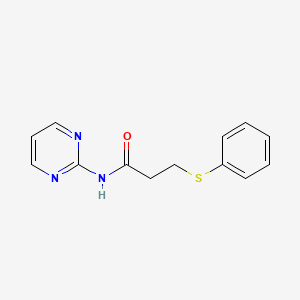![molecular formula C18H19N3O2S B4889143 {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol, also known as PIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIM is a potent inhibitor of protein kinase CK1, which plays a critical role in various cellular processes, including circadian rhythm, cell division, and DNA repair. In
作用机制
{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol acts as a competitive inhibitor of CK1 by binding to the ATP-binding site of the kinase domain. The binding of {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol to CK1 prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes. {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been shown to selectively inhibit CK1ε and CK1δ isoforms, which are the most abundant isoforms in mammalian cells.
Biochemical and Physiological Effects:
{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological process being studied. For example, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been shown to regulate the circadian rhythm by inhibiting CK1ε and CK1δ, leading to the modulation of clock gene expression and the synchronization of cellular rhythms. {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has also been shown to induce apoptosis in cancer cells by inhibiting CK1-mediated phosphorylation of MDM2 and p53, leading to the stabilization of p53 and the activation of the apoptotic pathway. In addition, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been shown to regulate autophagy, DNA damage response, and cell migration in various cell types.
实验室实验的优点和局限性
{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has several advantages as a tool compound for scientific research. First, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol is a potent and selective inhibitor of CK1, which allows for the specific modulation of CK1-dependent pathways. Second, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been extensively characterized in vitro and in vivo, which enables the accurate interpretation of experimental results. Third, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has good solubility and stability, which facilitates its use in biochemical and cell-based assays. However, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol also has some limitations, such as its low aqueous solubility and potential off-target effects at high concentrations.
未来方向
There are several future directions for the study of {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol and CK1 in scientific research. First, the development of more selective and potent CK1 inhibitors will enable the precise modulation of CK1-dependent pathways. Second, the identification of new CK1 substrates and interacting proteins will provide a better understanding of the diverse roles of CK1 in cellular processes. Third, the investigation of the crosstalk between CK1 and other signaling pathways, such as the MAPK pathway and the PI3K/AKT pathway, will reveal the complex regulatory networks in cells. Fourth, the application of {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol and CK1 inhibitors in animal models of disease will provide insights into the therapeutic potential of targeting CK1 in various pathological conditions.
合成方法
The synthesis of {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol involves several steps, including the condensation of 2-aminobenzamide with 2-mercaptothiazole, followed by the reaction of the resulting intermediate with piperidine and formaldehyde. The final product is obtained after purification by column chromatography and recrystallization. The purity and yield of {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been widely used as a tool compound to investigate the role of CK1 in various biological processes. For example, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been shown to regulate the circadian clock by inhibiting CK1ε and CK1δ, which are key regulators of the clock machinery. {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has also been used to study the role of CK1 in cancer biology, as CK1 has been implicated in the regulation of cell proliferation, apoptosis, and DNA damage response. In addition, {1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol has been used to investigate the role of CK1 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as CK1 has been shown to regulate the phosphorylation of tau protein and alpha-synuclein, which are involved in the pathogenesis of these diseases.
属性
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-11-13-6-8-20(9-7-13)17(23)16-12-24-18-19-15(10-21(16)18)14-4-2-1-3-5-14/h1-5,10,12-13,22H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNVQVBXQILLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4889072.png)

![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4889095.png)
![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)

![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)

![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)